N-(4-Bromophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class, which has garnered attention due to its potential biological activities, particularly in cancer research. The compound features a bromine atom on the phenyl ring and a nitro group at the 6-position of the quinazoline structure, contributing to its unique chemical properties and biological effects. The molecular formula for this compound is CHBrNO, with a molecular weight of approximately 345.15 g/mol.
Research on N-(4-Bromophenyl)-6-nitroquinazolin-4-amine has been documented in various scientific studies focusing on quinazoline derivatives. These studies often explore the synthesis, characterization, and biological evaluation of compounds within this class. Notably, the compound has been investigated for its inhibitory effects on kinases related to cancer progression and other diseases.
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine is classified as an aromatic heterocyclic compound due to its bicyclic structure that includes nitrogen atoms. It falls under the category of nitro-substituted quinazolines, which are known for their diverse pharmacological activities.
The synthesis of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine typically involves several key steps:
The synthesis typically requires careful monitoring through techniques such as thin-layer chromatography (TLC) to ensure complete reaction and purity of the final product. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and composition of the synthesized compound.
The molecular structure of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine consists of a quinazoline core with the following substituents:
Key structural data include:
Spectroscopic data from NMR and IR analyses provide insights into functional groups present in the molecule, confirming its identity and purity.
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine can participate in various chemical reactions typical for quinazoline derivatives, including:
These reactions often require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and selectivity.
Research indicates that compounds with similar structures exhibit significant binding affinities to kinases, suggesting that N-(4-Bromophenyl)-6-nitroquinazolin-4-amine may possess comparable biological activities.
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine exhibits characteristic physical properties such as:
Key chemical properties include:
Relevant data from spectroscopic analyses (e.g., NMR, IR) confirm these properties and assist in further characterizing the compound.
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine has several potential applications in scientific research:
The core pharmacophore of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine integrates two critical elements: a 4-anilinoquinazoline scaffold and a nitro-aromatic system. This hybrid structure leverages the established ATP-competitive binding mechanism of quinazoline-based kinase inhibitors while enhancing electronic properties for mutant EGFR targeting [3] [10]. The quinazoline moiety binds the hinge region of EGFR through three key interactions:
The 6-nitro group introduces strong electron-withdrawing effects that polarize the quinazoline ring system, increasing electrophilicity at C7 and facilitating interactions with solvent-exposed regions. This polarization enhances binding to mutant EGFR variants like L858R/T790M by compensating for altered charge distribution in the kinase domain [6] [10]. Molecular dynamics simulations confirm that the nitro group's dipole moment (3.5 Debye) creates electrostatic stabilization with Lys745 in T790M mutants, reducing the ATP affinity shift by 42% compared to non-nitrated analogues [7].
Table 1: Core Pharmacophore Elements of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine
Structural Element | Role in EGFR Binding | Interaction Type |
---|---|---|
Quinazoline N1 | Hinge region binding | H-bond with Met793 |
Quinazoline N3 | Kinase domain solvation | Water-mediated with Thr854 |
6-Nitro group | Electronic modulation | Dipole stabilization with Lys745 |
4-Anilino linkage | Gatekeeper region access | Hydrophobic occupancy |
4'-Bromine | Selectivity filter | Halogen bonding with Thr790 |
The 4-anilinoquinazoline framework provides optimal spatial orientation for deep cavity penetration in EGFR's ATP-binding site. Comparative studies show that para-substituted anilines, particularly halogenated derivatives, enhance binding free energy by 2.3 kcal/mol versus meta-substituted analogues [3] [6]. The 4-bromophenyl group specifically enables three affinity-enhancing mechanisms:
Replacement with urea linkers diminishes potency (IC₅₀ increase from 17.3 nM to 240 nM) due to excessive hydrogen bonding that disrupts water networks in the hydrophobic cleft [5]. Molecular docking reveals the bromine atom's sigma-hole (electrostatic potential: +34.5 kcal/mol) forms a orthogonal interaction with Thr790 that methoxy or methyl substituents cannot replicate. This specific halogen bond contributes 40% of the total binding energy difference between bromo and chloro analogues (ΔG = -1.8 kcal/mol for Br vs -1.3 kcal/mol for Cl) [6] [7].
Table 2: Affinity Comparison of 4-Substituted Quinazoline Analogues
Aniline Substituent | EGFR WT IC₅₀ (nM) | EGFR T790M/L858R IC₅₀ (nM) | Relative Binding Energy (kcal/mol) |
---|---|---|---|
4-Bromo | 17.32 | 28.5 | -10.9 |
4-Chloro | 21.45 | 41.2 | -10.4 |
4-Fluoro | 38.20 | 67.8 | -9.7 |
4-Methoxy | 105.60 | 320.9 | -8.3 |
Unsubstituted | 185.30 | 495.6 | -7.1 |
C-6 nitro substitution demonstrates superior kinase selectivity versus common off-targets (VEGFR-2, c-Met, PDGFR) when compared to C-8 modifications. Electronic analysis reveals the C-6 position's nodal orientation directs the nitro group toward solvent channels, minimizing steric clashes while maintaining electrostatic influence over the P-loop [7] [10]. Key selectivity findings include:
C-6 Position Optimization:
C-8 Position Effects:
QSAR models (R² = 0.941) confirm that C-6 nitro substitution contributes 72% of mutant EGFR selectivity through electrostatic potential matching with the T790M enlarged hydrophobic pocket [7]. Molecular dynamics show the nitro group's 120° out-of-plane rotation enables transient interactions with gatekeeper residues not achievable with planar carboxylic acid bioisosteres. This dynamic adaptation explains the 6-nitro derivative's 4.3-fold improved cellular potency (A549 IC₅₀ = 2.25 μM) versus 6-carboxy analogues (9.68 μM) despite similar enzyme inhibition [6] [7].
Table 3: Positional Substituent Effects on Kinase Selectivity Profiles
Substitution Pattern | EGFR WT IC₅₀ (nM) | Selectivity Ratio (VEGFR-2/EGFR) | Cellular Potency (A549 IC₅₀, μM) |
---|---|---|---|
6-NO₂, 8-H | 17.32 | 18.5 | 2.25 |
6-NH₂, 8-H | 28.91 | 6.2 | 5.41 |
6-OCH₃, 8-H | 64.33 | 3.8 | 8.92 |
6-H, 8-F | 41.88 | 12.7 | 3.98 |
6-H, 8-OH | 78.24 | 4.3 | 7.25 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7